(S,S)-Ethambutol-d4 bishydrochloride

LC-MS/MS Bioanalysis Internal Standard

(S,S)-Ethambutol-d4 bishydrochloride (CAS 1129526-19-7) is the definitive stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of ethambutol. Unlike unlabeled or structural analogs, its four deuterium atoms enable precise mass differentiation while co-eluting with the target analyte, effectively correcting matrix effects (97.1-110.0% normalization) and achieving high extraction recovery (≥90.2%). This gold-standard SIL-IS is essential for FDA/EMA-compliant therapeutic drug monitoring, pharmacokinetic studies, and ANDA submissions. Procuring this high-purity (≥98%) deuterated standard guarantees analytical accuracy and regulatory acceptance.

Molecular Formula C₁₀H₂₂D₄Cl₂N₂O₂
Molecular Weight 281.26
CAS No. 1129526-19-7
Cat. No. B1141123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-Ethambutol-d4 bishydrochloride
CAS1129526-19-7
Synonyms(S,S)-2,2’-(1,2-Ethanediyldiimino)-bis-1-butanol-d4 Dihydrochloride;  Dexambutol-d4;  Ebutol-d4;  Etibi-d4;  Etapiam-d4;  Myambutol-d4;  Mycobutol-d4;  Sural-d4;  Tibutol-d4;  EMB-d4; 
Molecular FormulaC₁₀H₂₂D₄Cl₂N₂O₂
Molecular Weight281.26
Structural Identifiers
SMILESCCC(CO)NCCNC(CC)CO.Cl.Cl
InChIInChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;;
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (S,S)-Ethambutol-d4 bishydrochloride (CAS 1129526-19-7) for Bioanalytical Quantification


(S,S)-Ethambutol-d4 bishydrochloride (CAS 1129526-19-7) is a deuterium-labeled analog of the first-line anti-tuberculosis agent ethambutol, specifically featuring four stable deuterium atoms at non-exchangeable positions on the ethylene bridge [1]. This isotopologue serves as a preferred stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis, designed to co-elute with the target analyte while exhibiting a distinct mass shift [2]. The compound is characterized by its (S,S) stereochemical configuration matching the active pharmaceutical ingredient and its formulation as a bishydrochloride salt .

Analytical Risk of Substituting (S,S)-Ethambutol-d4 bishydrochloride in Regulated Bioanalysis


Generic substitution with unlabeled ethambutol or alternative internal standards (e.g., structural analogs) in quantitative LC-MS/MS workflows introduces unacceptable analytical variability. Unlabeled ethambutol cannot be used as an internal standard as it co-elutes and shares the same mass, failing to provide the necessary mass differentiation [1]. Structural analogs, conversely, may exhibit divergent extraction recovery and ionization efficiency in the complex plasma/serum matrix, leading to inaccurate compensation of matrix effects [2]. (S,S)-Ethambutol-d4 bishydrochloride, as a stable isotope-labeled internal standard, is explicitly validated to correct for these variations, ensuring the precision and accuracy required by FDA and EMA guidelines for therapeutic drug monitoring and pharmacokinetic studies [3].

Quantitative Differentiation: (S,S)-Ethambutol-d4 bishydrochloride vs. Unlabeled Ethambutol & Analogs


Mass Spectrometric Discrimination via +4 Da Mass Shift

As a deuterated isotopologue, (S,S)-Ethambutol-d4 bishydrochloride provides a distinct +4.03 Da mass shift relative to unlabeled ethambutol (MW 204.31 g/mol for free base). This allows for clear mass spectrometric discrimination in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, with no isotopic overlap from the M+4 isotopomer of the natural analyte . Unlabeled ethambutol cannot serve as an internal standard for itself due to identical mass, while structural analogs may not share identical MS/MS fragmentation pathways [1].

LC-MS/MS Bioanalysis Internal Standard

Matrix Effect Compensation in Human Plasma LC-MS/MS

In a validated UPLC-MS/MS method for five anti-TB drugs in human plasma, the use of stable isotope-labeled internal standards, including (S,S)-Ethambutol-d4, normalized matrix effects to 97.1-110.0% [1]. In contrast, without internal standard correction, matrix effects often lead to significant ion suppression or enhancement, compromising assay accuracy. This specific study reported extraction recoveries for all agents, including ethambutol, of ≥90.2% [1]. Unlabeled ethambutol cannot provide this correction, and structural analogs may not co-elute identically, leading to under- or over-compensation of matrix effects [2].

Therapeutic Drug Monitoring Matrix Effect Accuracy

Method Linearity and Range for Therapeutic Drug Monitoring (TDM)

A validated LC-MS/MS method for TDM of first-line anti-TB drugs in human serum established a linear calibration range of 0.2-8 mg/L for ethambutol using (S,S)-Ethambutol-d4 as the internal standard [1]. This range encompasses clinically relevant peak plasma concentrations (Cmax) observed in standard dosing regimens. Without this specific isotopologue, achieving such a wide dynamic range with acceptable accuracy and precision in a complex serum matrix is challenging due to uncompensated ion suppression at low concentrations [2]. The method was fully validated according to FDA guidelines [1].

LC-MS/MS Validation Linearity

Regulatory-Grade Purity and Isotopic Enrichment for Traceability

Commercially available (S,S)-Ethambutol-d4 bishydrochloride is offered with chemical purity ≥98% and isotopic enrichment of 98.0 atom % D , with specific lots documented at 98% purity and 99.1% isotopic purity . This high isotopic enrichment is critical for its use as a reference standard traceable to pharmacopeial standards (USP or EP) in Abbreviated New Drug Applications (ANDAs) and commercial production of ethambutol [1]. Unlabeled ethambutol reference standards lack the deuterium label, and lower enrichment (<98 atom % D) in other isotopologues introduces significant error due to unlabeled analyte in the internal standard, compromising assay accuracy and regulatory compliance .

Reference Standard Purity ANDAs

Procurement-Critical Applications for (S,S)-Ethambutol-d4 bishydrochloride


Validated LC-MS/MS Method Development for Therapeutic Drug Monitoring (TDM) of Ethambutol

(S,S)-Ethambutol-d4 bishydrochloride is the gold-standard internal standard for developing and validating quantitative LC-MS/MS methods for ethambutol in human plasma or serum [1]. Its use is essential for compensating matrix effects (97.1-110.0% normalization) and achieving high extraction recovery (≥90.2%), ensuring method accuracy and precision across a clinically relevant linear range (e.g., 0.2-8 mg/L) [2]. Procuring this compound is a prerequisite for any laboratory seeking to establish a robust, FDA/EMA-compliant TDM assay for tuberculosis patients.

Pharmacokinetic (PK) and Bioequivalence Studies in Pharmaceutical R&D

In pre-clinical and clinical pharmacokinetic studies, accurate quantification of ethambutol in biological matrices is paramount [1]. (S,S)-Ethambutol-d4 bishydrochloride serves as a traceable internal standard for stable isotope dilution assays, enabling precise determination of plasma concentration-time profiles, bioavailability, and bioequivalence of generic ethambutol formulations [2]. Its high chemical (≥98%) and isotopic (98.0 atom % D) purity makes it suitable for regulatory submissions (e.g., ANDAs) requiring detailed characterization [3].

Quality Control (QC) and Reference Standard for Commercial Ethambutol Production

(S,S)-Ethambutol-d4 bishydrochloride is utilized as a certified reference standard for the quality control of ethambutol active pharmaceutical ingredient (API) and finished drug products [1]. Its defined isotopic purity (e.g., 99.1% in some lots) and traceability to USP/EP pharmacopeial standards enable accurate quantification and identification of the API, supporting method validation (AMV) and QC release testing during commercial manufacturing [2].

Clinical Research on Drug-Drug Interactions and Special Populations

Research investigating the impact of drug-drug interactions, renal impairment, or co-infections (e.g., HIV/TB) on ethambutol pharmacokinetics relies on precise bioanalytical methods [1]. The use of (S,S)-Ethambutol-d4 bishydrochloride as an internal standard is critical for generating reliable concentration data from patient samples, thereby informing dose adjustments and improving therapeutic outcomes in these complex clinical scenarios [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-Ethambutol-d4 bishydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.